Cas no 102185-38-6 ((2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid structure](https://de.kuujia.com/scimg/cas/102185-38-6x500.png)
102185-38-6 structure
Produktname:(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid
CAS-Nr.:102185-38-6
MF:C21H34N4O7S
MW:486.58226442337
MDL:MFCD00043097
CID:136078
PubChem ID:10951013
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Ornithine,N<sup>2</sup>-[(1,1-dimethylethoxy)carbonyl]-N<sup>5</sup>-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-
- Boc-Arg(Mtr)-OH
- Boc-Arg(Mts)-OH
- Boc-L-Arg(Mtr)-OH
- L-Ornithine,N<sup>2</sup>-[(1,1-dimethylethoxy)carbonyl]-N<sup>5</sup>-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amin
- L-Ornithine,N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulf...
- N-α-Boc-N-ω-4-methoxy-2,3,6-trimethyl benzenesul
- 2-[(1,1-dimethylethoxy)carbonyl]-5-[imino-[[[(4-methoxy-2,3,6-trimethyl)phenyl]sulfonyl]amino]methyl]-L-ornithine
- Boc-Arg(Mtr)
- BOC-L-ARG(MTS)
- BOC-L-ARG(MTS)-OH
- BOC-L-ARGININE (MTS)
- N-Boc-N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine
- N-α-Boc-N-ω-4-Methoxy-2,3,6-triMethyl
- Nα-Boc-Nω-MTR-L-arginine
- (Tert-Butoxy)Carbonyl Arg(Mtr)-OH
- N(ALPHA)-BOC-N(OMEGA)-MTR-L-ARGININE
- Boc-Arg(Mtr)-OH ,98.5%(HPLC)
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid
- SCHEMBL6529814
- 102185-38-6
- n2-(tert-butoxycarbonyl)-nw-((4-methoxy-2,3,6-trimethyl phenyl)sulfonyl)-l-arginine
- AKOS016003158
- N2-(tert-Butoxycarbonyl)-Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-arginine
- AS-49935
- O10198
- CXZHJRGYWGPJSD-HNNXBMFYSA-N
- MFCD00043097
- (S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid
- N-alpha-t-Butyloxycarbonyl-N'-(4-methoxy-2,3,6-trimethylphenyl-sulfonyl)-L-arginine (Boc-L-Arg(Mtr)-OH)
- (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- CS-0119850
- L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid
- N^a-Boc-N^w-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-L-arginine
- (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-[N'-(4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONYL)CARBAMIMIDAMIDO]PENTANOIC ACID
-
- MDL: MFCD00043097
- Inchi: InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1
- InChI-Schlüssel: CXZHJRGYWGPJSD-HNNXBMFYSA-N
- Lächelt: CC1=C(S(=O)(NC(NCCC[C@H](NC(OC(C)(C)C)=O)C(O)=O)=N)=O)C(C)=C(C(OC)=C1)C
Berechnete Eigenschaften
- Genaue Masse: 486.214821g/mol
- Oberflächenladung: 0
- XLogP3: 2.3
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Anzahl drehbarer Bindungen: 12
- Monoisotopenmasse: 486.214821g/mol
- Monoisotopenmasse: 486.214821g/mol
- Topologische Polaroberfläche: 178Ų
- Schwere Atomanzahl: 33
- Komplexität: 804
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Schmelzpunkt: 63-102°C
- PSA: 175.29000
- LogP: 4.53440
- Spezifische Rotation: 3 ± 1° (c=1 in MeOH)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38-40
- Sicherheitshinweise: S26; S36
- FLUKA MARKE F CODES:10-21
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Store at room temperature
- Risikophrasen:R36/37/38
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-49935-5G |
(s)-2-((tert-butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid |
102185-38-6 | >95% | 5g |
£150.00 | 2025-02-09 | |
TRC | B619348-2.5g |
Boc-Arg(Mtr)-OH |
102185-38-6 | 2.5g |
$ 230.00 | 2022-06-07 | ||
Key Organics Ltd | AS-49935-10MG |
(s)-2-((tert-butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid |
102185-38-6 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-49935-25G |
(s)-2-((tert-butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid |
102185-38-6 | >95% | 25g |
£475.00 | 2025-02-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N903586-5g |
Nalpha-Boc-Nomega-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-L-arginine |
102185-38-6 | ≥95% | 5g |
¥718.20 | 2022-09-01 | |
Key Organics Ltd | AS-49935-1G |
(s)-2-((tert-butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid |
102185-38-6 | >95% | 1g |
£55.00 | 2025-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62515-1g |
Nalpha-Boc-Nomega-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-L-arginine, 98% |
102185-38-6 | 98% | 1g |
¥805.00 | 2023-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62515-5g |
Nalpha-Boc-Nomega-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-L-arginine, 98% |
102185-38-6 | 98% | 5g |
¥3224.00 | 2023-02-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-293797-5g |
Boc-L-Arg(Mtr)-OH, |
102185-38-6 | 5g |
¥1429.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190490-25g |
N2-(tert-Butoxycarbonyl)-Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-arginine |
102185-38-6 | 95% | 25g |
¥633.00 | 2023-11-22 |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid Verwandte Literatur
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
102185-38-6 ((2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid) Verwandte Produkte
- 83792-47-6(N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nw-tosyl-L-arginine)
- 88743-97-9(N-Alpha-Fmoc-N-g-(mesitylene-2-sulfonyl)-L-arginine)
- 118584-90-0(N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine)
- 80745-09-1(Z-Arg(Mtr)-OH CHA)
- 98930-01-9(Fmoc-arg(mtr)-oh)
- 13836-37-8(Boc-Arg(Tos)-OH)
- 61315-61-5(Boc-D-Arg(Tos)-OH)
- 4353-32-6(H-Arg(Tos)-OH)
- 93725-00-9(Diethyl1-tosylpyrrolidine-2,5-dicarboxylate)
- 1159-15-5(Tosyl-L-arginine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:102185-38-6)(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid

Reinheit:99%/99%
Menge:25g/100g
Preis ($):428.0/1608.0